molecular formula C13H16BrNO2S B5716923 (3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione

(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione

Cat. No.: B5716923
M. Wt: 330.24 g/mol
InChI Key: WMRGAEJZVNLYBJ-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione is a complex organic compound that features a brominated phenyl ring substituted with hydroxyl and methoxy groups, linked to a piperidine ring through a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione typically involves multiple steps:

    Bromination: The starting material, 4-hydroxy-5-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Thioether Formation: The brominated intermediate is then reacted with piperidine and carbon disulfide under basic conditions to form the thioether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile: Shares a similar phenyl ring structure but differs in the functional groups attached.

    (3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: An amino acid derivative with similar substituents on the phenyl ring.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a brominated phenyl ring but with different heterocyclic linkage.

Uniqueness

(3-Bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione is unique due to its combination of a brominated phenyl ring with hydroxyl and methoxy groups, linked to a piperidine ring through a methanethione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-bromo-4-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c1-17-11-8-9(7-10(14)12(11)16)13(18)15-5-3-2-4-6-15/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRGAEJZVNLYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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